An In-depth Technical Guide to the Fundamental Properties of Benzofuran-6-carboxylic Acid
An In-depth Technical Guide to the Fundamental Properties of Benzofuran-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-6-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₆O₃, is a significant building block in medicinal chemistry and organic synthesis. Its rigid benzofuran (B130515) core, coupled with the reactive carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures. Notably, it is a key intermediate in the production of the drug Lifitegrast, which is used for the treatment of dry eye disease.[1][2] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of Benzofuran-6-carboxylic acid, tailored for a scientific audience.
Fundamental Properties
The core physicochemical properties of Benzofuran-6-carboxylic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆O₃ | [3][4] |
| Molecular Weight | 162.14 g/mol | [3][4] |
| Appearance | Dark yellow to very dark yellow solid | [2] |
| Melting Point | >182 °C (decomposes) | [2] |
| Boiling Point | 325.6 ± 15.0 °C (Predicted) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [5] |
| pKa | 4.02 ± 0.30 (Predicted) | [5] |
| CAS Number | 77095-51-3 | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12-13 | Singlet | -COOH |
| ~7.0-8.0 | Multiplet | Aromatic protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~170-180 | -COOH |
| ~110-160 | Aromatic carbons |
FT-IR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 | O-H (Carboxylic acid) |
| 1680-1710 | C=O (Carboxylic acid) |
| 1500-1600 | C=C (Aromatic) |
| 1000-1300 | C-O |
MS (Mass Spectrometry)
| m/z Value | Interpretation |
| 162.03 | [M]⁺ (Molecular ion) |
| 145 | [M-OH]⁺ |
| 117 | [M-COOH]⁺ |
Synthesis Protocol
A notable and environmentally conscious synthesis of Benzofuran-6-carboxylic acid has been reported, which avoids the use of transition metals and cryogenic temperatures. This three-step protocol offers a scalable and sustainable route to this important intermediate.[1]
Experimental Protocol: Transition-Metal-Free Synthesis
-
Step 1: Synthesis of (Z)-3-(dimethylamino)-1-(3-hydroxy-4-((trimethylsilyl)ethynyl)phenyl)prop-2-en-1-one: A mixture of 3-hydroxy-4-((trimethylsilyl)ethynyl)benzaldehyde, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a suitable solvent is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Cyclization to form Methyl Benzofuran-6-carboxylate: The product from Step 1 is dissolved in a suitable solvent, and a base (e.g., potassium carbonate) is added. The mixture is heated to facilitate the intramolecular cyclization. After the reaction is complete, the mixture is worked up by extraction and purified to give methyl benzofuran-6-carboxylate.
-
Step 3: Hydrolysis to Benzofuran-6-carboxylic acid: The methyl ester from Step 2 is hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of water and an organic solvent (e.g., methanol). The reaction mixture is heated until the hydrolysis is complete. The solution is then acidified to precipitate the product, Benzofuran-6-carboxylic acid, which is collected by filtration, washed, and dried.
Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.
Biological Activity
Benzofuran-6-carboxylic acid and its derivatives have been reported to possess several interesting biological activities.
Antimicrobial Activity
The benzofuran scaffold is a common motif in compounds exhibiting antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for Benzofuran-6-carboxylic acid against common bacterial or fungal strains are not widely reported, related benzofuran derivatives have shown activity. For example, certain 2-salicyloylbenzofuran derivatives bearing a carboxylic acid group have demonstrated MIC values in the range of 0.06–0.55 mM against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is typically employed to determine the MIC of a compound.
-
Preparation of Compound Stock Solution: A stock solution of Benzofuran-6-carboxylic acid is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following DOT script illustrates the general workflow for MIC determination.
Antioxidant Activity
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Preparation of Test Compound Solutions: Serial dilutions of Benzofuran-6-carboxylic acid are prepared.
-
Reaction Mixture: The DPPH solution is mixed with the test compound solutions in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
The general workflow for a DPPH assay is depicted in the following Graphviz diagram.
Transglutaminase Inhibition
Benzofuran-6-carboxylic acid has been identified as a potential inhibitor of transglutaminases, particularly transglutaminase 2 (TG2).[2] TG2 is an enzyme implicated in various diseases, and its inhibition is a target for therapeutic intervention.
Experimental Protocol: In Vitro Transglutaminase 2 Inhibition Assay
A common method to assess TG2 inhibition involves a colorimetric or fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human TG2 and its substrates (a glutamine-containing peptide and a primary amine) are prepared in an appropriate buffer.
-
Inhibitor Preparation: Serial dilutions of Benzofuran-6-carboxylic acid are prepared.
-
Reaction Mixture: The enzyme, substrates, and inhibitor are combined in a microplate well. The reaction is initiated by the addition of calcium.
-
Incubation: The plate is incubated at 37°C for a defined period.
-
Detection: The product of the enzymatic reaction is detected using a specific label (e.g., biotin-streptavidin system) and a colorimetric or fluorometric substrate.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
A conceptual diagram of transglutaminase inhibition is provided below.
References
- 1. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]
- 2. FTIR [terpconnect.umd.edu]
- 3. Benzofuran-6-carboxylic Acid | LGC Standards [lgcstandards.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benzofuran-6-carboxylic acid(77095-51-3) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
